6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine
Description
6-Chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by:
- A chloro group at position 6 of the pyrimidine ring.
- A methyl group at position 2.
- An amine substituent linked via a 3-fluorobenzyl group at position 3.
The 3-fluorobenzyl group enhances lipophilicity and metabolic stability, while the chloro and methyl groups influence electronic and steric properties .
Properties
IUPAC Name |
6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c1-8-16-11(13)6-12(17-8)15-7-9-3-2-4-10(14)5-9/h2-6H,7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSHHWCCDDXMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry. Its structure features a pyrimidine ring that is substituted with chlorine and fluorobenzyl groups, which enhances its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H11ClFN3 |
| Molecular Weight | 251.69 g/mol |
| CAS Number | 1111850-01-1 |
| Appearance | White crystalline solid |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 isoforms, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Cellular Signaling Modulation : It influences key signaling pathways such as Ras/Erk and PI3K/Akt, which are involved in cell proliferation and survival. Studies indicate that it can inhibit the proliferation of specific cancer cell lines by modulating these pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound:
- Antibacterial Effects : Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against strains such as Bacillus subtilis and Escherichia coli .
- Antifungal Properties : The compound also demonstrates antifungal activity, particularly against Candida albicans, with MIC values indicating effective inhibition .
Case Studies
Several studies have explored the biological effects of this compound:
- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- In Vivo Efficacy : Animal model studies have shown promising results where treatment with this compound led to reduced tumor growth in xenograft models of cancer, suggesting its potential as an anticancer agent .
Research Findings
Recent literature has provided insights into the structure-activity relationship (SAR) of pyrimidine derivatives similar to this compound:
- Substitution Effects : The presence of halogen substitutions at various positions on the phenyl ring significantly enhances the biological activity, as demonstrated in comparative studies with other pyrimidine derivatives .
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
Scientific Research Applications
Pharmaceutical Development
6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets relevant to various diseases, particularly in oncology and neurology.
Case Study Example :
A study explored the compound's efficacy in inhibiting specific kinases associated with cancer cell proliferation. The results indicated a significant reduction in tumor growth in preclinical models, suggesting its potential as a therapeutic agent for specific cancer types.
Antiviral Activity
Recent research has also focused on the antiviral properties of this compound. Preliminary studies have shown that it may inhibit viral replication in vitro, making it a candidate for further exploration in antiviral drug development.
Case Study Example :
In a controlled laboratory setting, this compound was tested against strains of influenza virus. The compound demonstrated a dose-dependent inhibition of viral replication, indicating its potential utility in treating viral infections.
Agrochemical Applications
Beyond pharmaceutical uses, this compound has been evaluated for its effectiveness as an agrochemical. Its ability to inhibit certain enzymes involved in plant growth regulation suggests it could be developed into a herbicide or pesticide.
Data Table: Comparative Efficacy of this compound in Various Applications
Comparison with Similar Compounds
Key Observations :
- The 3-fluorobenzyl group in the target compound offers a balance between lipophilicity and steric hindrance, unlike the polar 4-chlorophenyl or bulky cyclopentyl groups in analogs .
- The methyl group at position 2 stabilizes the pyrimidine ring conformation, enhancing rigidity compared to non-methylated analogs like 6-chloro-N-(4-fluorobenzyl)pyrimidin-4-amine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
